Oxoesteroides
Oxosteroids are a class of steroid compounds characterized by the presence of an oxo group at C-20 and a ketone group at C-17. These unique structural features distinguish them from other steroid derivatives such as sterols, triterpenes, and gonane derivatives. Oxosteroids are widely found in various plants, fungi, and marine organisms, where they often serve protective or signaling functions.
Structurally, oxosteroids possess a 20-oxo-21-hydroxycholestane skeleton with diverse functional groups that can vary depending on the specific compound. Their biosynthesis involves modifications of the primary sterol pathway, leading to the introduction of an additional double bond and subsequent oxidation at positions C-20 and C-17.
Oxosteroids have garnered significant interest in natural product research due to their potential biological activities. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to these promising pharmacological potentials, oxosteroids are often isolated from various sources for further investigation and development into pharmaceuticals or bioactive agents.
In recent years, advancements in analytical techniques have facilitated the identification and characterization of oxosteroids, contributing to a deeper understanding of their biological roles and therapeutic applications.

Estrutura | Nome químico | CAS | MF |
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juncuenin D | 1161681-24-8 | C18H18O3 |
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(17b)-17-Hydroxy-17-methylestr-5(10)-en-3-one | 2741-75-5 | C19H28O2 |
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3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one | 5210-25-3 | C20H28O2 |
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Onapristone | 96346-61-1 | C29H39NO3 |
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(6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-spiroandrosta-1,4-diene-17,5'-1,3oxathiolane-2',3,4'-trione | 219719-95-6 | C22H24O5F2S |
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27-Nor-25-ketocholesterol | 7494-34-0 | C26H42O2 |
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3-Methoxyestra-2,5(10)-dien-17-one | 17976-32-8 | C19H26O2 |
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9-Dehydroestrone | 1089-80-1 | C18H20O2 |
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Didemethyl Mifepristone | 104004-92-4 | C27H31NO2 |
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Methoxygonadiene (>90%) | 2322-77-2 | C20H28O2 |
Literatura Relacionada
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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